Cas no 461-18-7 (4,4,4-trifluorobutan-1-ol)
4,4,4-trifluorobutan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 4,4,4-Trifluorobutan-1-ol
- 4,4,4-Trifluorobutanol-1
- 4,4,4-Trifluoro-1-butanol
- 4,4,4-Trifluoro-n-butanol
- 4,4,4-Trifluorobutanol
- 4,4,4-trifluoro-butan-1-ol
- 1-BUTANOL, 4,4,4-TRIFLUORO-
- VKRFUGHXKNNIJO-UHFFFAOYSA-N
- PubChem15240
- KSC237K9H
- 4,4,4-Trifluoro-1-butanol #
- 4,4,4-tris(fluoranyl)butan-1-ol
- SBB085707
- 6346AB
- EF10053
- TRA0062553
- LS41866
- VZ27516
- RP19768
- KS-0
- FT-0616971
- A6485
- CHEMBL4438811
- EN300-63962
- AMY6826
- MFCD00041483
- AKOS000278596
- 4,4,4-Trifluoro-1-butanol, 98%
- AS-38538
- WIY
- J-513965
- 461-18-7
- T2781
- DTXSID40196714
- A826992
- CS-W020393
- SB40515
- SCHEMBL79029
- DB-001274
- 4,4,4-trifluorobutan-1-ol
-
- MDL: MFCD00041483
- Inchi: 1S/C4H7F3O/c5-4(6,7)2-1-3-8/h8H,1-3H2
- InChI Key: VKRFUGHXKNNIJO-UHFFFAOYSA-N
- SMILES: FC(CCCO)(F)F
- BRN: 1736068
Computed Properties
- Exact Mass: 128.04500
- Monoisotopic Mass: 128.044899
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 58.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.9
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1,193 g/cm3
- Boiling Point: 125°C(lit.)
- Flash Point: 52°C
- Refractive Index: 1.3425
- PSA: 20.23000
- LogP: 1.32120
- Solubility: Not determined
4,4,4-trifluorobutan-1-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:1993
- Hazard Category Code: 10-22-36
- Safety Instruction: S23-S24/25
-
Hazardous Material Identification:
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10
- HazardClass:3
- PackingGroup:III
- Storage Condition:2-8 °C
4,4,4-trifluorobutan-1-ol Customs Data
- HS CODE:2905590090
- Customs Data:
China Customs Code:
2905590090Overview:
2905590090 Halogenation of other acyclic alcohols\Sulfonated and other derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905590090 other halogenated, sulphonated, nitrated or nitrosated derivatives of acyclic alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
4,4,4-trifluorobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T820132-100g |
4,4,4-Trifluoro-1-butanol |
461-18-7 | 98.0% | 100g |
1,530.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06444-100g |
4,4,4-trifluorobutan-1-ol |
461-18-7 | 95% | 100g |
$320 | 2023-09-07 | |
| Fluorochem | 001532-1g |
4,4,4-Trifluoro-1-butanol |
461-18-7 | 98% | 1g |
£10.00 | 2022-02-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009980-1g |
4,4,4-trifluorobutan-1-ol |
461-18-7 | 98% | 1g |
¥26 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009980-5g |
4,4,4-trifluorobutan-1-ol |
461-18-7 | 98% | 5g |
¥79 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009980-25g |
4,4,4-trifluorobutan-1-ol |
461-18-7 | 98% | 25g |
¥341 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R009980-100g |
4,4,4-trifluorobutan-1-ol |
461-18-7 | 98% | 100g |
¥1325 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T66360-1g |
4,4,4-Trifluoro-1-butanol |
461-18-7 | 97% | 1g |
¥24.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T66360-5g |
4,4,4-Trifluoro-1-butanol |
461-18-7 | 97% | 5g |
¥46.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T66360-25g |
4,4,4-Trifluoro-1-butanol |
461-18-7 | 97% | 25g |
¥206.0 | 2023-09-06 |
4,4,4-trifluorobutan-1-ol Suppliers
4,4,4-trifluorobutan-1-ol Related Literature
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Vishu Mehra,Isha Lumb,Amit Anand,Vipan Kumar RSC Adv. 2017 7 45763
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Christopher Wong,Roger J. Griffin,Ian R. Hardcastle,Julian S. Northen,Lan-Zhen Wang,Bernard T. Golding Org. Biomol. Chem. 2010 8 2457
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Ludovic Troian-Gautier,Alice Mattiuzzi,Olivia Reinaud,Corinne Lagrost,Ivan Jabin Org. Biomol. Chem. 2020 18 3624
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4. Regioselectivity in the ring opening of 2-alkylcyclopropylmethyl radicals: the effect of electronegative substituentsMax Ratier,Michel Pereyre,Alwyn G. Davies,Roger Sutcliffe J. Chem. Soc. Perkin Trans. 2 1984 1907
Additional information on 4,4,4-trifluorobutan-1-ol
4,4,4-Trifluorobutan-1-ol (CAS No. 461-18-7): Properties, Applications, and Market Insights
4,4,4-Trifluorobutan-1-ol (CAS No. 461-18-7) is a fluorinated organic compound with the molecular formula C4H7F3O. This fluorinated alcohol is gaining attention in various industrial and research applications due to its unique chemical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
The compound is characterized by its colorless liquid appearance and a moderate boiling point. Its hydrophobic nature and electron-withdrawing properties make it particularly useful in the development of specialty chemicals. Researchers are increasingly exploring 4,4,4-trifluorobutan-1-ol uses in pharmaceuticals, agrochemicals, and advanced materials.
One of the key advantages of 4,4,4-trifluorobutan-1-ol is its role as a building block in the synthesis of more complex fluorinated compounds. The trifluorobutanol derivative is often employed in reactions where the introduction of fluorine atoms is desired to alter the physicochemical properties of target molecules. This aligns with the growing demand for fluorine-containing compounds in modern chemistry.
Recent studies have highlighted the potential of CAS 461-18-7 in green chemistry applications. Its relatively low toxicity profile compared to other fluorinated compounds makes it an attractive option for sustainable chemical processes. The compound's biodegradability potential is currently under investigation, with promising preliminary results.
In the pharmaceutical industry, 4,4,4-trifluorobutan-1-ol serves as a precursor for various drug candidates. The fluorine effect in medicinal chemistry is well-documented, often leading to improved metabolic stability and bioavailability of therapeutic agents. This has spurred increased interest in trifluorobutanol synthesis methods among research laboratories.
The material science sector has also found applications for this compound. Its incorporation into polymers can impart desirable characteristics such as enhanced chemical resistance and thermal stability. The surface modification properties of 4,4,4-trifluorobutan-1-ol make it particularly valuable for creating specialized coatings and adhesives.
From a market perspective, the demand for fluorinated building blocks like 461-18-7 compound has been steadily increasing. The global shift toward more sophisticated chemical products in electronics, healthcare, and specialty materials is driving this growth. Industry analysts project continued expansion in the fluorochemicals market, with compounds like 4,4,4-trifluorobutan-1-ol playing a significant role.
Quality control for 4,4,4-trifluorobutan-1-ol typically involves rigorous analytical methods including GC-MS, NMR spectroscopy, and HPLC. The purity standards for research-grade material are particularly stringent, often requiring ≥98% purity. These analytical specifications ensure consistent performance in sensitive applications.
Storage and handling of CAS 461-18-7 require standard organic chemical precautions. While not classified as hazardous under normal conditions, proper ventilation and chemical-resistant gloves are recommended when working with this compound. The stability characteristics of 4,4,4-trifluorobutan-1-ol under various conditions have been well-documented in technical literature.
Recent innovations in synthetic chemistry have led to more efficient production methods for 4,4,4-trifluorobutan-1-ol. Catalytic processes and flow chemistry approaches are being developed to improve yield and reduce environmental impact. These green synthesis methods align with the chemical industry's sustainability goals.
The compound's physicochemical parameters including solubility, vapor pressure, and partition coefficients have been extensively studied. These properties are crucial for formulators and process engineers working with trifluorobutanol solutions in various applications. The data is readily available in technical databases and safety data sheets.
Academic interest in 4,4,4-trifluorobutan-1-ol continues to grow, with numerous publications exploring its reactivity and potential applications. The compound frequently appears in studies of fluorine chemistry mechanisms and organofluorine compound behavior. This research contributes to a deeper understanding of fluorinated molecules in general.
For purchasers and researchers seeking 4,4,4-trifluorobutan-1-ol suppliers, it's important to verify certificates of analysis and manufacturing standards. The compound is available in various quantities from specialty chemical providers, with options for both laboratory-scale and bulk purchases. Current market availability is generally good, though lead times may vary depending on purity requirements.
Looking ahead, the versatility of 4,4,4-trifluorobutan-1-ol suggests it will maintain its importance in chemical research and industrial applications. As new technologies emerge in fields like battery materials, biomedical devices, and advanced coatings, the demand for specialized fluorinated compounds like CAS 461-18-7 is likely to increase further.
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